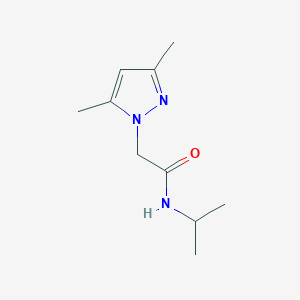
2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to possess unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazole has potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazole is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been suggested that this compound may inhibit the expression of nuclear factor-kappa B (NF-κB), which plays a crucial role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazole has been found to possess unique biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. This compound has also been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazole in lab experiments is its potential use as a therapeutic agent for various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in clinical trials.
Direcciones Futuras
There are several future directions for the study of 2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazole. One of the future directions is to study the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another future direction is to study the mechanism of action of this compound in more detail to better understand its potential therapeutic effects. Additionally, future studies could focus on the development of more efficient and less toxic synthesis methods for this compound.
Métodos De Síntesis
2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazole can be synthesized using various methods. One of the most common methods is the reaction of 3,6-dichlorobenzothiophene-2-carboxylic acid hydrazide with thiophene-2-carboxylic acid in the presence of phosphorous oxychloride. The resulting product is then treated with sodium hydroxide to obtain 2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazole.
Propiedades
IUPAC Name |
2-(3,6-dichloro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2N2OS2/c15-7-3-4-8-10(6-7)21-12(11(8)16)14-18-17-13(19-14)9-2-1-5-20-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZJNNBIMPJFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)




![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7459228.png)
![2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)
![5-[[3-Chloro-4-(difluoromethoxy)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B7459266.png)

![3-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7459273.png)